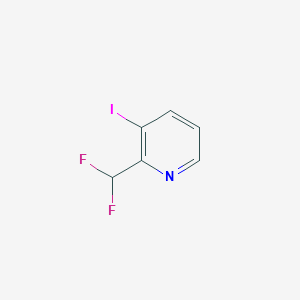2-(Difluoromethyl)-3-iodopyridine
CAS No.:
Cat. No.: VC17433648
Molecular Formula: C6H4F2IN
Molecular Weight: 255.00 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H4F2IN |
|---|---|
| Molecular Weight | 255.00 g/mol |
| IUPAC Name | 2-(difluoromethyl)-3-iodopyridine |
| Standard InChI | InChI=1S/C6H4F2IN/c7-6(8)5-4(9)2-1-3-10-5/h1-3,6H |
| Standard InChI Key | AUUDXSOERMVMCC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(N=C1)C(F)F)I |
Introduction
Structural and Molecular Characteristics
2-(Difluoromethyl)-3-iodopyridine belongs to the class of halogenated heterocycles, with the pyridine ring providing a stable aromatic framework for functionalization. The difluoromethyl group (-CF₂H) introduces electron-withdrawing effects, while the iodine atom offers a reactive site for further substitutions. Key molecular descriptors include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₄F₂IN | |
| Molecular Weight | 255.00 g/mol | |
| SMILES Notation | C1=CC(=C(N=C1)C(F)F)I | |
| InChIKey | AUUDXSOERMVMCC-UHFFFAOYSA-N |
The compound’s structure has been validated via nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS), confirming regioselective substitution patterns .
Synthetic Routes and Optimization
Industrial-Scale Synthesis
A patented method for synthesizing difluoromethyl iodide derivatives involves the reaction of chlorodifluoroacetic acid with iodide salts under controlled conditions . Key parameters include:
-
Temperature Range: 40–260°C (optimal: 100–150°C)
-
Solvent System: Sulfolane, enhancing reaction efficiency and solubility .
-
Catalysts: Sodium iodide (NaI) in combination with inorganic bases like potassium carbonate .
This process is scalable, producing batches exceeding 1 kg, and avoids hazardous reagents. The iodine atom is introduced via nucleophilic displacement, while the difluoromethyl group is incorporated through radical-mediated pathways .
Laboratory-Scale Approaches
In academic settings, palladium-catalyzed cross-coupling reactions enable functionalization of pre-halogenated pyridines. For example:
-
Amination: Selective substitution at the iodine position using Pd-BINAP catalysts and cesium carbonate (Cs₂CO₃) at 80–100°C.
-
Difluoromethylation: Radical initiators such as azobisisobutyronitrile (AIBN) facilitate the addition of difluoromethyl groups to iodopyridines.
Yields exceeding 60% have been reported, with purity ensured via distillation or recrystallization .
Physicochemical Properties
The compound’s stability and reactivity are influenced by its substituents:
-
Thermal Stability: Decomposition occurs above 240°C, making it suitable for high-temperature reactions .
-
Solubility: Miscible in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water .
-
Electrochemical Profile: The iodine atom’s polarizability enhances susceptibility to electrophilic attacks, enabling diverse derivatizations .
Applications in Pharmaceutical Chemistry
Kinase Inhibitor Development
2-(Difluoromethyl)-3-iodopyridine is a precursor to kinase inhibitors targeting mTOR and PI3K pathways. For instance, it is used in the synthesis of PQR530, a dual PI3K/mTOR inhibitor under preclinical evaluation for oncology . The iodine atom serves as a handle for introducing morpholino and triazine groups via Suzuki-Miyaura couplings .
Propellane Functionalization
The compound reacts with [1.1.1]propellane to form 1-(difluoromethyl)-3-iodobicyclo[1.1.1]pentane, a strained hydrocarbon with applications in materials science . This reaction requires:
-
Concentration: ≥0.25M solutions of 2-(difluoromethyl)-3-iodopyridine .
-
Temperature: Ambient conditions, ensuring controlled strain release .
Analytical Characterization
Rigorous quality control is achieved through:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume